molecular formula C10H15NO2S B592158 tert-Butyl (5-methylthiophen-3-yl)carbamate CAS No. 1251734-12-9

tert-Butyl (5-methylthiophen-3-yl)carbamate

Cat. No.: B592158
CAS No.: 1251734-12-9
M. Wt: 213.295
InChI Key: VIPISFZPXVBJCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

tert-Butyl (5-methylthiophen-3-yl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (5-methylthiophen-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (5-methylthiophen-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

tert-Butyl (5-methylthiophen-3-yl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications in various fields.

Biological Activity

tert-Butyl (5-methylthiophen-3-yl)carbamate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group, a carbamate moiety, and a thiophene ring. The molecular formula is C11H15NO2SC_{11}H_{15}NO_2S, with a molecular weight of approximately 229.31 g/mol. The unique structure contributes to its electronic properties and reactivity, making it a valuable compound in synthetic organic chemistry.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The carbamate group can form covalent bonds with active site residues of target enzymes, leading to inhibition of their activity. This inhibition can significantly impact various biochemical pathways, including those related to cancer progression and microbial infections.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may affect enzymes related to cancer cell proliferation and survival.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in drug development against resistant strains of bacteria .

Research Findings

Several studies have investigated the biological effects and mechanisms of action of this compound. Below are summarized findings from notable research:

StudyFindings
Demonstrated enzyme inhibition properties, suggesting potential applications in drug development targeting cancer-related pathways.
Reported antimicrobial activity against various strains, indicating its potential as an antitubercular agent with MIC values ranging from 0.625 to 6.25 μg/mL against multidrug-resistant M. tuberculosis strains.
Investigated interactions with biological targets, highlighting its role in modulating biochemical pathways relevant to diseases such as cancer and infections.

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study explored the effects of this compound on cancer cell lines, demonstrating significant inhibition of cell growth through apoptosis induction. The compound was shown to disrupt mitotic processes by interfering with key mitotic kinesins .
  • Antimicrobial Efficacy : In another investigation focusing on antimicrobial properties, this compound exhibited promising results against M. tuberculosis. The study highlighted its potential as a lead compound for developing new antitubercular drugs .

Properties

IUPAC Name

tert-butyl N-(5-methylthiophen-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-7-5-8(6-14-7)11-9(12)13-10(2,3)4/h5-6H,1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPISFZPXVBJCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856409
Record name tert-Butyl (5-methylthiophen-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251734-12-9
Record name tert-Butyl (5-methylthiophen-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.